N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide
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Overview
Description
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide is a complex organic compound that integrates multiple heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a 1,2,4-oxadiazole ring, a triazolopyridine moiety, and an indazole core. These structural elements are often associated with significant biological activities, making this compound a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions, such as NaOH in DMSO .
Next, the triazolopyridine moiety is constructed, often through cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids. The final step involves coupling the triazolopyridine intermediate with an indazole derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound, often using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for extensive functionalization, making it useful in the development of new materials and catalysts.
Biology
Biologically, the compound’s heterocyclic structure is often associated with antimicrobial, antiviral, and anticancer activities. It can be used in the design of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential as a therapeutic agent is significant. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It can also be employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites on proteins, inhibiting their function or altering their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of microbial cell walls in infectious diseases.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and are known for their antimicrobial and anticancer properties.
Triazolopyridine Derivatives: Compounds with this moiety are often explored for their antiviral and anti-inflammatory activities.
Indazole Derivatives: These compounds are widely studied for their potential as kinase inhibitors and anticancer agents.
Uniqueness
What sets N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide apart is the combination of these three heterocyclic structures in a single molecule. This unique arrangement can lead to synergistic effects, enhancing the compound’s biological activity and specificity compared to its individual components.
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N8O2/c1-10-20-18(28-25-10)12-6-4-8-26-14(22-24-16(12)26)9-19-17(27)15-11-5-2-3-7-13(11)21-23-15/h2-8H,9H2,1H3,(H,19,27)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURITZJUQOAMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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